molecular formula C21H23NO2 B11096268 3-Phenyl-1-{[(4-phenylcyclohexylidene)amino]oxy}propan-1-one

3-Phenyl-1-{[(4-phenylcyclohexylidene)amino]oxy}propan-1-one

Cat. No.: B11096268
M. Wt: 321.4 g/mol
InChI Key: NDJYKNHZWLGMPY-UHFFFAOYSA-N
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Description

(4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE is an organic compound characterized by its unique structure, which includes a phenylcyclohexylidene group linked to an amino phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE typically involves the condensation of 4-phenylcyclohexanone with 3-phenylpropanoic acid in the presence of an amine catalyst. The reaction is carried out under reflux conditions, with the temperature maintained at around 80-100°C for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of (4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

[(4-phenylcyclohexylidene)amino] 3-phenylpropanoate

InChI

InChI=1S/C21H23NO2/c23-21(16-11-17-7-3-1-4-8-17)24-22-20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-10,19H,11-16H2

InChI Key

NDJYKNHZWLGMPY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NOC(=O)CCC2=CC=CC=C2)CCC1C3=CC=CC=C3

Origin of Product

United States

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